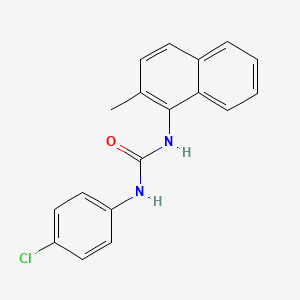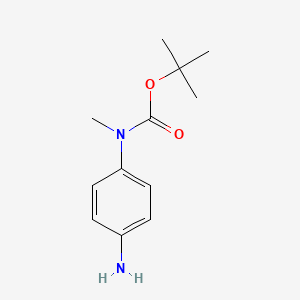![molecular formula C15H14N2O6 B2693989 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-53-0](/img/structure/B2693989.png)
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, the Pd-catalyzed arylation is employed to establish the aporphine framework. Additionally, Noyori asymmetric hydrogenation followed by diastereoselective resolution ensures excellent enantioselectivity. This strategy has been successfully applied to the total synthesis of various benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids, including aporphines , coptisines , and dibenzopyrrocolines .
Molecular Structure Analysis
The molecular structure of 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione comprises a central oxazolidine ring and a benzo[d][1,3]dioxole moiety. The latter contributes to its unique properties and biological activity .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as aza-Michael addition , Bischler–Napieralski reaction , and N-arylation . These reactions allow for the efficient synthesis of related compounds, demonstrating the versatility of the synthetic route .
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Agents
Oxazolidine-2,4-diones, possessing oxazole-based side chains, have been identified as potent hypoglycemic agents. Studies have shown that these compounds are capable of lowering blood glucose levels in genetically obese mouse models. The introduction of benzofuran structural elements into these compounds significantly enhances their in vivo potency, suggesting their potential application in diabetes management (Dow et al., 1991).
Antimicrobial Agents
The synthesis and evaluation of novel oxazolidinones as potential antimicrobial agents have been reported. Oxazolidinones, both mononuclear and condensed with other heterocyclics, exhibit a variety of biological activities. Certain derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Aspergillus niger and Candida albicans, suggesting their utility in addressing microbial infections (Devi et al., 2013).
Agricultural Fungicides
Oxazolidinones have found applications in agriculture as fungicides. Famoxadone, for example, is an oxazolidinone fungicide commercialized for controlling plant pathogens that infect a wide range of crops. It represents a new class of fungicides that offer excellent control of diseases caused by Ascomycete, Basidiomycete, and Oomycete classes, highlighting the chemical's significance in plant protection and food security (Sternberg et al., 2001).
Anticancer Research
Oxazolidinone derivatives have also been explored for their potential anticancer properties. Novel N-benzyl aplysinopsin analogs, including oxazolidin-2,4-diones, have been synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines. Some compounds exhibited potent growth inhibition and cytotoxicity against specific cancer cell lines, such as melanoma and ovarian cancer cells, indicating their promise as lead compounds in anticancer drug development (Penthala et al., 2011).
Eigenschaften
IUPAC Name |
3-[[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-13-7-21-15(20)17(13)6-9-4-16(5-9)14(19)10-1-2-11-12(3-10)23-8-22-11/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXOOVMGPKXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2693907.png)
![3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B2693911.png)

![7-(furan-2-yl)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693914.png)
![1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2693915.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2693916.png)


![Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2693921.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2693922.png)

![N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2693924.png)
![1-(4-Bromophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2693927.png)
![N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693929.png)